
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol, commonly known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral compound, which means it exists in two enantiomeric forms, namely (R)-DBH and (S)-DBH.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. DBH has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. DBH has been found to reduce oxidative stress and lipid peroxidation, which are key contributors to neurodegeneration. It has also been shown to enhance mitochondrial function and reduce apoptosis, which are important cellular processes involved in maintaining neuronal health. Additionally, DBH has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. However, there are also some limitations to its use. DBH is a chiral compound, which means that it exists in two enantiomeric forms. Therefore, it is important to use the correct enantiomer in experiments to ensure accurate results. Additionally, the synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be challenging and time-consuming, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBH has been shown to have neuroprotective and anti-inflammatory properties, and further research in this area may lead to the development of new treatments for these diseases. Another potential future direction is in the study of the mechanisms of action of DBH. While some progress has been made in understanding its effects on various signaling pathways in the brain, further research is needed to fully elucidate its mechanism of action. Finally, there is also potential for the use of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in other fields, such as cancer research, where it has been shown to have anti-tumor properties in some studies. Further research in these areas may lead to new discoveries and potential therapeutic applications for DBH.
Synthesemethoden
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-benzofuran-1-carboxylic acid with either (R)- or (S)-1-phenylethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where DBH has been shown to have neuroprotective and anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXJOUFQUBGS-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

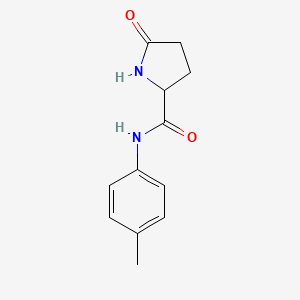
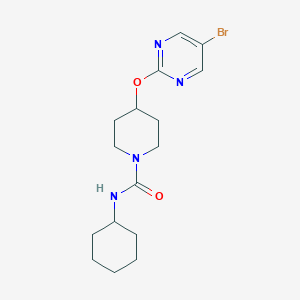
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
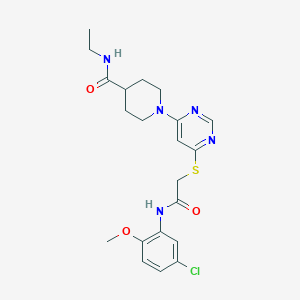
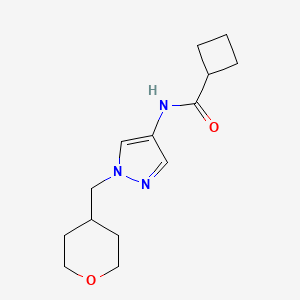
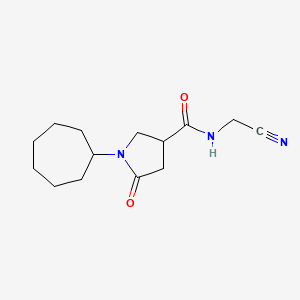

![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)
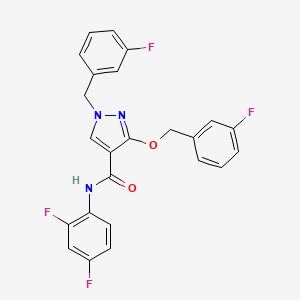
![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
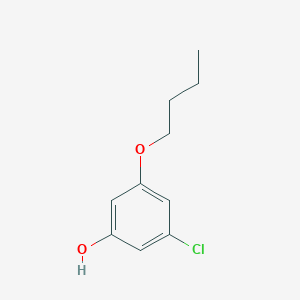
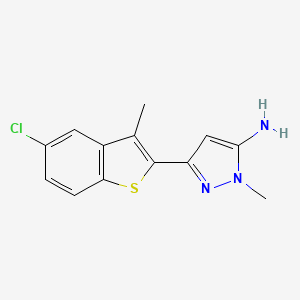
![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)